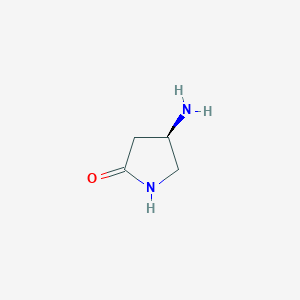

(R)-4-aminopyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-aminopyrrolidin-2-one: Chemical Properties and Applications

Foreword: Unlocking the Potential of a Versatile Chiral Building Block

(R)-4-aminopyrrolidin-2-one, a chiral γ-lactam, has emerged as a molecule of significant interest for researchers, scientists, and drug development professionals. Its rigid, five-membered ring structure, combined with the stereospecific placement of a primary amine, offers a unique scaffold for the design and synthesis of novel chemical entities with diverse biological activities. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable building block, with a focus on practical insights and methodologies to empower your research and development endeavors. The pyrrolidine moiety is a common feature in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] This guide will delve into the specific attributes of the (R)-4-aminopyrrolidin-2-one scaffold that make it a compelling starting point for innovation.

Core Chemical and Physical Properties

Structure and Stereochemistry

The defining feature of (R)-4-aminopyrrolidin-2-one is its chiral center at the C4 position of the pyrrolidin-2-one ring. This specific stereochemistry is crucial for its interaction with biological targets and for its application in asymmetric synthesis.

IUPAC Name: (4R)-4-aminopyrrolidin-2-one

Molecular Formula: C₄H₈N₂O

Canonical SMILES: C1N

The "(R)" designation signifies the right-handed configuration at the C4 stereocenter, which dictates the three-dimensional arrangement of the amino group.

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that much of the available data pertains to the hydrochloride salt, which is the more common commercially available form.

| Property | Value | Source/Notes |

| Molecular Weight | 100.12 g/mol | (Calculated for free base) |

| Molecular Weight (HCl salt) | 136.58 g/mol | [2][3] |

| Appearance | Data not available for free base. | |

| Melting Point | Data not available for free base. | |

| Boiling Point | Data not available for free base. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the structure containing polar functional groups. |

| pKa | Data not available. | The primary amine is expected to have a pKa in the range of 9-10. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3] |

| Hydrogen Bond Donors | 2 | (Calculated for free base) |

| Hydrogen Bond Acceptors | 2 | (Calculated for free base) |

Synthesis and Purification

The most common synthetic route to (R)-4-aminopyrrolidin-2-one involves the deprotection of its N-Boc protected precursor, (R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one.

Synthesis via Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[4]

Workflow for the Synthesis of (R)-4-aminopyrrolidin-2-one from its Boc-Protected Precursor:

Caption: General workflow for the synthesis of (R)-4-aminopyrrolidin-2-one.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol provides a general guideline for the deprotection of (R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one.

Materials:

-

(R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (R)-4-((tert-butoxycarbonyl)amino)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature. The reaction is typically complete within 1-2 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain pure (R)-4-aminopyrrolidin-2-one.

Note on Causality: The use of a strong acid like TFA is essential to cleave the acid-labile Boc protecting group.[6] The subsequent basic wash is critical to remove the acidic TFA and isolate the free amine. The choice of solvents for extraction and purification will depend on the polarity of the final product and any byproducts.

Chemical Reactivity and Derivatization

The presence of both a primary amine and a lactam functionality makes (R)-4-aminopyrrolidin-2-one a versatile building block for a wide range of chemical transformations.

N-Acylation

The primary amine is readily acylated to form amides. This reaction is fundamental for incorporating the pyrrolidinone scaffold into larger molecules.

General N-Acylation Workflow:

Caption: General workflow for the N-acylation of (R)-4-aminopyrrolidin-2-one.

Other Reactions of the Amino Group

Beyond acylation, the primary amine can undergo a variety of other important transformations, including:

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reactivity of the Lactam Ring

The lactam ring is generally stable but can undergo reactions under specific conditions:

-

Reduction: The amide carbonyl can be reduced to a methylene group to afford the corresponding pyrrolidine.

-

Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding γ-amino acid.[7]

-

N-Alkylation/Acylation: The lactam nitrogen can be functionalized, though this typically requires strong bases.

Applications in Drug Discovery and Asymmetric Synthesis

The unique structural features of (R)-4-aminopyrrolidin-2-one make it a valuable scaffold in medicinal chemistry and a useful tool in asymmetric synthesis.

A Scaffold for Biologically Active Molecules

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] The defined stereochemistry and the presence of a modifiable amino group on the (R)-4-aminopyrrolidin-2-one core allow for the systematic exploration of structure-activity relationships (SAR). Its derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, the pyrrolidine scaffold is a key component in various biologically active compounds with antimicrobial, antifungal, and anticancer properties.[8]

Chiral Auxiliary and Catalyst in Asymmetric Synthesis

Chiral pyrrolidine derivatives are widely used as organocatalysts and ligands in asymmetric synthesis. The (R)-enantiomer of 4-aminopyrrolidin-2-one can serve as a precursor for the synthesis of novel chiral catalysts and auxiliaries for stereoselective transformations.

Analytical Characterization

Ensuring the chemical purity and stereochemical integrity of (R)-4-aminopyrrolidin-2-one is crucial for its application.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H stretches of the primary amine and the lactam, as well as the C=O stretch of the lactam.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Chiral Purity Analysis

The enantiomeric purity of (R)-4-aminopyrrolidin-2-one is a critical parameter. High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for determining enantiomeric excess.[9] Derivatization with a chiral reagent followed by analysis on a standard HPLC column is another effective technique.

Safety, Handling, and Storage

Hazard Identification

The hydrochloride salt of 4-aminopyrrolidin-2-one is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4]

Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] (R)-4-aminopyrrolidin-2-one and its salts may be hygroscopic.

Conclusion: A Building Block with Broad Potential

(R)-4-aminopyrrolidin-2-one stands as a testament to the power of chiral scaffolds in modern chemical research. Its unique combination of a rigid lactam ring and a stereochemically defined primary amine provides a versatile platform for the synthesis of a wide array of complex molecules. From its role as a key intermediate in the synthesis of potential therapeutics to its application in the development of novel asymmetric catalysts, the potential of this building block is vast. This guide has provided a foundational understanding of its chemical properties, synthesis, and applications, empowering researchers to confidently incorporate this valuable molecule into their synthetic strategies and accelerate the pace of discovery.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Mhiri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7228. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Ahamad, T., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6259. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PubChem. (S)-4-Aminopyrrolidin-2-one hydrochloride. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

-

ResearchGate. A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]

-

PubMed. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. [Link]

-

PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

-

PubChem. Pyrrolidinone, (4-aminophenyl)-. [Link]

-

PubMed. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. [Link]

-

Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. [Link]

-

ResearchGate. Chemical stability of 4-aminopyridine capsules. [Link]

-

ResearchGate. Merits of the current synthesis of γ/δ‐lactams using γ/δ‐amino acids as... [Link]

-

Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]

-

Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]

-

RSC Publishing. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]

-

ResearchGate. N-Acylation Reactions of Amines. [Link]

-

PubMed. Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. [Link]

-

PubMed Central. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

AWS. Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. [Link]

-

ResearchGate. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

PubMed. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. [Link]

-

PubMed Central. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. [Link]

-

ResearchGate. N-Acylation in Combinatorial Chemistry. [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 1-BOC-(2S,4S)-4-Aminopyrrolidine-2-carboxylate Hydr… [cymitquimica.com]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of (R)-4-Aminopyrrolidin-2-one in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds in Medicinal Chemistry

(R)-4-aminopyrrolidin-2-one, identified by its CAS number 1292324-66-3, is a chiral heterocyclic building block of significant interest in contemporary pharmaceutical research. Its rigid, stereochemically defined structure makes it a valuable synthon for introducing specific spatial arrangements into drug candidates, a critical factor for achieving high target affinity and selectivity. The pyrrolidin-2-one core, a cyclic lactam, is a recurring motif in a wide array of biologically active compounds, and the introduction of a chiral amino group at the 4-position provides a key handle for further synthetic elaboration. This guide offers an in-depth exploration of the synthesis, properties, and applications of this important intermediate, with a particular focus on its role in the development of innovative therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of (R)-4-aminopyrrolidin-2-one is fundamental for its effective utilization in synthetic chemistry. It is typically available and handled as its hydrochloride salt to enhance stability and solubility.

| Property | Value | Source |

| CAS Number | 1292324-66-3 | [1] |

| Molecular Formula | C₄H₈N₂O (free base) | [1] |

| Molecular Weight | 100.12 g/mol (free base) | |

| Molecular Formula (HCl salt) | C₄H₉ClN₂O | [2] |

| Molecular Weight (HCl salt) | 136.58 g/mol | [1] |

| Appearance | White to off-white solid | Typical supplier data |

| Chirality | (R)-enantiomer | [2] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Definitive structural confirmation of (R)-4-aminopyrrolidin-2-one relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily found in the literature, a detailed analysis of related structures allows for a reliable prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons of the pyrrolidinone ring. The proton at the chiral center (C4) would appear as a multiplet, coupled to the adjacent methylene protons. The two protons at C3 and the two at C5 would each present as distinct multiplets due to their different spatial environments relative to the amino group. The N-H protons of the amine and the lactam would likely appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display four unique signals corresponding to the four carbon atoms of the pyrrolidinone ring. The carbonyl carbon (C2) would resonate at the lowest field (typically in the 170-185 ppm range). The chiral carbon bearing the amino group (C4) would appear in the aliphatic region, with its chemical shift influenced by the nitrogen atom. The C3 and C5 carbons would also show distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-4-aminopyrrolidin-2-one would be characterized by several key absorption bands. A strong, sharp absorption corresponding to the C=O stretch of the lactam is expected around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine would likely appear as two bands in the 3200-3500 cm⁻¹ region. The N-H bending vibration of the amine would be observed near 1600 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region.

Synthesis of (R)-4-Aminopyrrolidin-2-one: A Chiral Pool Approach

The enantiomerically pure nature of (R)-4-aminopyrrolidin-2-one necessitates a stereoselective synthetic strategy. A common and efficient approach is to utilize a starting material from the "chiral pool," which are readily available, inexpensive, and enantiomerically pure natural products. L-Aspartic acid is an ideal precursor for the synthesis of the (R)-enantiomer of 4-aminopyrrolidin-2-one.

A plausible synthetic pathway, adapted from methodologies for similar compounds, is outlined below.[3][4] This multi-step process leverages the inherent chirality of L-aspartic acid to establish the desired stereocenter at the C4 position of the target molecule.

Caption: Conceptual synthetic workflow for (R)-4-aminopyrrolidin-2-one from L-Aspartic Acid.

Detailed Experimental Protocol (Illustrative)

The following is a representative, field-proven protocol for the synthesis of a chiral 4-aminopyrrolidin-2-one derivative, illustrating the key transformations.

Step 1: Protection of L-Aspartic Acid L-Aspartic acid is first protected to prevent side reactions. The amino group is typically protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acids are converted to their methyl or ethyl esters.

Step 2: Selective Reduction The α-ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent. This step is crucial for setting up the subsequent cyclization.

Step 3: Activation of the Hydroxyl Group The newly formed hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation, to facilitate the upcoming intramolecular nucleophilic substitution.

Step 4: Intramolecular Cyclization Treatment with a suitable base induces an intramolecular S(_N)2 reaction, where the nitrogen of the protected amino group displaces the leaving group, forming the pyrrolidin-2-one ring. The stereochemistry at the carbon bearing the amino group is inverted during this step, leading to the desired (R)-configuration from L-aspartic acid.

Step 5: Deprotection Finally, the protecting groups are removed under acidic conditions to yield the target molecule, (R)-4-aminopyrrolidin-2-one, which is typically isolated as its hydrochloride salt.

Application in Drug Development: A Key Building Block for DPP-4 Inhibitors

(R)-4-aminopyrrolidin-2-one and its derivatives are pivotal intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[5] DPP-4 is a therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin hormones, which leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

The general synthetic utility can be represented as follows:

Caption: General scheme for the incorporation of the aminopyrrolidinone scaffold.

The primary amine of (R)-4-aminopyrrolidin-2-one serves as a nucleophile to be coupled with an appropriate electrophilic partner that constitutes the rest of the DPP-4 inhibitor's structure. This modular approach allows for the rapid generation of libraries of potential drug candidates for structure-activity relationship (SAR) studies.

Reactivity and Handling

(R)-4-aminopyrrolidin-2-one is a bifunctional molecule, possessing a nucleophilic primary amine and a lactam moiety. The amino group is the more reactive site for many transformations, readily undergoing acylation, alkylation, and condensation reactions. The lactam can be hydrolyzed under strong acidic or basic conditions.

As a chiral compound, it is imperative to use reaction conditions that do not lead to racemization. The hydrochloride salt is generally more stable and less prone to degradation than the free base. It should be stored in a cool, dry place, away from strong oxidizing agents. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

(R)-4-aminopyrrolidin-2-one is a valuable and versatile chiral building block in medicinal chemistry. Its stereodefined structure and functional group handles make it an attractive starting material for the synthesis of complex, biologically active molecules. Its established role in the development of DPP-4 inhibitors highlights its importance in the ongoing search for new and improved treatments for metabolic diseases. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher aiming to leverage its potential in drug discovery and development.

References

-

Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Accessed January 27, 2026. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Accessed January 27, 2026. [Link]

-

IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. ResearchGate. Accessed January 27, 2026. [Link]

-

Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. Accessed January 27, 2026. [Link]

- CN103951589A - Synthesis method of anagliptin intermediate 2-amino-2-methylpropylamine tert-butyl ester.

-

IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate. Accessed January 27, 2026. [Link]

-

Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. PubMed. Accessed January 27, 2026. [Link]

-

Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. Accessed January 27, 2026. [Link]

-

Chapter 45 — Asymmetric synthesis. Pure enantiomers from Nature: the chiral pool and chiral induction. Accessed January 27, 2026. [Link]

-

Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals. Accessed January 27, 2026. [Link]

-

Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949. PubMed. Accessed January 27, 2026. [Link]

- INTERMEDIATES AND PROCESSES FOR THE PREPARATION OF LINAGLIPTIN AND ITS SALTS.

- US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.

-

Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. PubMed. Accessed January 27, 2026. [Link]

- CN103951669A - Synthesis method of Anagliptin key intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 3. Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid. Preparation of a novel orally active 1-beta-methylcarbapenem, TA-949 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2015104602A2 - A process for the preparation of anagliptin and its intermediates thereof - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

(R)-4-aminopyrrolidin-2-one: A Technical Guide to Investigating its Putative Mechanism of Action

Abstract

(R)-4-aminopyrrolidin-2-one is a chiral small molecule belonging to the pyrrolidin-2-one class of compounds, a scaffold that has yielded numerous neurologically active agents. While the precise mechanism of action for (R)-4-aminopyrrolidin-2-one remains to be definitively elucidated, its structural similarity to established therapeutics suggests several plausible pathways for its biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the putative mechanisms of action of this compound. We will explore potential molecular targets, downstream signaling cascades, and cellular effects, grounded in the pharmacology of related molecules. Furthermore, this guide details robust experimental protocols to systematically test these hypotheses, enabling a thorough characterization of the compound's pharmacological profile.

Introduction: The Pyrrolidin-2-one Scaffold and its Neurological Significance

The pyrrolidin-2-one (also known as a γ-lactam) ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). The conformational rigidity of the five-membered ring, coupled with the potential for stereospecific substitutions, allows for precise interactions with biological targets. Prominent examples of drugs featuring this core structure include:

-

Levetiracetam: An anti-epileptic drug that uniquely targets the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1]

-

Nefiracetam: A nootropic agent thought to potentiate GABAergic and cholinergic neurotransmission.[2]

-

Nebracetam: An investigational nootropic with proposed agonist activity at M1 muscarinic acetylcholine receptors.[3]

Given this precedent, it is reasonable to hypothesize that (R)-4-aminopyrrolidin-2-one may also exert its effects through the modulation of synaptic function or neurotransmitter systems.

Putative Mechanisms of Action and Experimental Validation

Based on the pharmacology of structurally related compounds, we propose three primary putative mechanisms of action for (R)-4-aminopyrrolidin-2-one. For each proposed mechanism, we provide a detailed experimental workflow for its investigation.

Hypothesis 1: Modulation of Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam's interaction with SV2A is a key determinant of its anti-seizure activity.[1] Given the structural similarity, (R)-4-aminopyrrolidin-2-one may also bind to SV2A and modulate its function.

Caption: Workflow for investigating the modulation of GABAergic neurotransmission by (R)-4-aminopyrrolidin-2-one.

2.2.1. GABAA Receptor Binding Assay:

-

Objective: To determine if (R)-4-aminopyrrolidin-2-one binds to the GABAA receptor.

-

Methodology:

-

Prepare synaptic membranes from rodent brains.

-

Perform a radioligand binding assay using a labeled ligand for the benzodiazepine site (e.g., [³H]-flunitrazepam) or the GABA binding site (e.g., [³H]-muscimol).

-

Include (R)-4-aminopyrrolidin-2-one at various concentrations to assess its ability to displace the radioligand.

-

-

Reference Protocol: Standard protocols for GABAA receptor binding assays are well-established. [4][5] 2.2.2. Patch-Clamp Electrophysiology:

-

Objective: To directly measure the effect of (R)-4-aminopyrrolidin-2-one on GABAA receptor-mediated currents.

-

Methodology:

-

Use primary neuronal cultures or brain slices.

-

Perform whole-cell patch-clamp recordings from individual neurons.

-

Apply GABA to elicit an inhibitory postsynaptic current (IPSC).

-

Co-apply (R)-4-aminopyrrolidin-2-one with GABA to determine if it modulates the amplitude or kinetics of the IPSC.

-

2.2.3. Neurotransmitter Release and Uptake Assays:

-

Objective: To determine if (R)-4-aminopyrrolidin-2-one affects the release or reuptake of GABA.

-

Methodology:

-

Use synaptosome preparations from rodent brains.

-

For release assays, pre-load synaptosomes with [³H]-GABA and stimulate depolarization in the presence or absence of the compound.

-

For uptake assays, measure the uptake of [³H]-GABA into synaptosomes in the presence of varying concentrations of the compound.

-

-

Reference Protocol: Commercially available neurotransmitter transporter uptake assay kits can be utilized. [6][7]

Hypothesis 3: Modulation of Ion Channels

While structurally distinct, the neurological effects of 4-aminopyridine, a potassium channel blocker, are well-documented. [6]It is plausible that (R)-4-aminopyrrolidin-2-one could modulate the activity of various ion channels.

Caption: Workflow for screening and validating the effects of (R)-4-aminopyrrolidin-2-one on ion channels.

2.3.1. High-Throughput Ion Channel Screening:

-

Objective: To broadly screen (R)-4-aminopyrrolidin-2-one against a panel of ion channels.

-

Methodology:

-

Utilize automated patch-clamp systems to rapidly assess the effect of the compound on a wide range of voltage-gated and ligand-gated ion channels expressed in a suitable cell line.

-

Alternatively, use fluorescent ion indicators (e.g., for Ca²⁺, Na⁺, K⁺) in a plate-based format to identify channels modulated by the compound.

-

-

Reference: Several commercial services and platforms are available for high-throughput ion channel screening.

2.3.2. Manual Patch-Clamp Electrophysiology for Hit Validation:

-

Objective: To confirm and characterize the effects of (R)-4-aminopyrrolidin-2-one on specific ion channels identified in the primary screen.

-

Methodology:

-

Perform detailed manual patch-clamp experiments on cells expressing the ion channel of interest.

-

Determine the concentration-response relationship, mechanism of modulation (e.g., open-channel block, allosteric modulation), and any voltage-dependency of the effect.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

| Parameter | Experimental Assay | Expected Output | Interpretation |

| Binding Affinity (Ki) | Radioligand Binding Assay | Nanomolar to micromolar range | Indicates direct interaction with the target protein. |

| Modulation of Function (IC₅₀/EC₅₀) | Functional Assays (e.g., Electrophysiology, Uptake) | Concentration-dependent inhibition or potentiation | Confirms the functional consequence of binding. |

| Change in Neurotransmitter Levels | In Vivo Microdialysis | Percentage change from baseline | Demonstrates the in vivo effect on neurotransmitter systems. |

Conclusion

While the definitive mechanism of action of (R)-4-aminopyrrolidin-2-one awaits discovery, the experimental framework outlined in this guide provides a robust and systematic approach to its investigation. By exploring its potential interactions with SV2A, GABAergic systems, and ion channels, researchers can build a comprehensive pharmacological profile of this promising compound. The detailed protocols and workflows presented herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data that will be crucial for advancing our understanding of (R)-4-aminopyrrolidin-2-one and its potential therapeutic applications.

References

-

Gillard, M., et al. (2013). Modulation of the conformational state of the SV2A protein by an allosteric mechanism as evidenced by ligand binding assays. British Journal of Pharmacology, 169(5), 1091-1101. [Link]

- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver the goods. Current Opinion in Neurology, 24(2), 187-193.

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13195064, 4-Aminopyrrolidin-2-one. [Link]

-

Nefiracetam. In: Wikipedia. [Link]

-

Nebracetam. In: Wikipedia. [Link]

- Surges, R., et al. (2008). Levetiracetam: from basic research to clinical applications. Epilepsy & Behavior, 12(3), 392-401.

-

PDSP. GABAA Receptor Binding Assay Protocol. [Link]

- Wood, M. D., et al. (2004). The behavioural and neurochemical properties of the SV2A ligand, levetiracetam. European Journal of Pharmacology, 504(3), 189-196.

Sources

- 1. Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nemi.gov [nemi.gov]

- 4. PDSP - GABA [kidbdev.med.unc.edu]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

Pyrrolidinone derivatives in pharmacology

An In-depth Technical Guide to the Pharmacology of Pyrrolidinone Derivatives

Abstract

The pyrrolidinone scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry and drug discovery. Its unique stereochemical and physicochemical properties, including its capacity for hydrogen bonding and its rigid, three-dimensional conformation, have made it a cornerstone in the development of a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the pyrrolidinone core, intended for researchers, scientists, and drug development professionals. We will explore its fundamental chemical attributes, delve into the major therapeutic classes derived from this scaffold—including nootropics, anticonvulsants, and enzyme inhibitors—and elucidate the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide presents detailed experimental workflows for lead discovery and optimization, offering field-proven insights into the practical application of this versatile pharmacophore in modern pharmacology.

The Pyrrolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidinone ring, a lactam derivative of the amino acid proline, is a recurring motif in both natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a result of its advantageous properties that make it an ideal building block for engaging with biological targets.

Core Attributes and Physicochemical Properties

The pyrrolidinone structure offers a unique combination of features. The saturated ring system provides a defined three-dimensional geometry, which is crucial for precise, stereospecific interactions with complex protein binding pockets.[3] The embedded amide (lactam) group is a key functional feature; the nitrogen atom can act as a hydrogen bond acceptor, while the N-H group (in unsubstituted pyrrolidinone) can serve as a hydrogen bond donor. This dual capacity facilitates robust interactions with biological macromolecules.[2] These properties can enhance aqueous solubility and modulate other critical physicochemical parameters, influencing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

Pharmacokinetic and Metabolic Considerations

While the pyrrolidinone moiety is a powerful tool, it is not without potential liabilities. A critical consideration in drug development is its susceptibility to metabolic bioactivation. Cytochrome P450 (CYP450) enzymes can oxidize the pyrrolidine ring, leading to the formation of reactive iminium ion intermediates. These electrophilic species can covalently bind to endogenous macromolecules like proteins and DNA, which carries a risk of genotoxicity.[2] Therefore, a thorough metabolic stability and safety assessment is a non-negotiable step in the development of any new pyrrolidinone-based therapeutic.

Caption: Core structure and key pharmacophoric features of the pyrrolidinone ring.

Major Pharmacological Classes of Pyrrolidinone Derivatives

The structural versatility of the pyrrolidinone core has given rise to drugs spanning a multitude of therapeutic areas.[4][5] Several well-known drugs feature this ring in their structure, including the antihistamine clemastine, the antibacterial clindamycin, and the antidepressant rolipram.[5]

Nootropics and Cognition Enhancers: The Racetam Family

The racetams are a class of drugs characterized by a shared 2-pyrrolidinone nucleus. Piracetam, the first of this class, was synthesized in the 1960s. While their precise mechanism of action remains a subject of investigation, they are known to modulate neurotransmitter systems, including cholinergic and glutamatergic pathways, and are thought to positively influence cell membrane fluidity.[6] Aniracetam, another derivative, is used for its anti-Alzheimer properties.[5]

A pivotal evolution in this class is Levetiracetam, which is now a major antiepileptic drug.[6] Its primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating the release of neurotransmitters and thereby reducing neuronal hyperexcitability.

Anticonvulsants

Beyond the racetam family, other pyrrolidinone derivatives serve as crucial anticonvulsant agents. Ethosuximide, which contains a pyrrolidine-2,5-dione structure, is a first-line treatment for absence seizures.[4] These compounds often target ion channels or, as in the case of Levetiracetam, the machinery of synaptic transmission.

Caption: Levetiracetam binds to SV2A, modulating synaptic vesicle fusion and reducing neurotransmitter release.

Enzyme Inhibitors

The pyrrolidine scaffold is a cornerstone of many highly successful enzyme inhibitors.

-

ACE Inhibitors: Captopril and Enalapril are landmark drugs for treating hypertension.[4][5] They were developed by mimicking a peptide inhibitor of angiotensin-converting enzyme (ACE) found in snake venom, with the proline (pyrrolidine) moiety proving essential for potent binding to the enzyme's active site.[2]

-

DPP-4 Inhibitors: A newer class of drugs for type 2 diabetes, such as Teneligliptin, uses the pyrrolidinone core to inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, thereby prolonging the action of incretin hormones.[2]

-

Other Targets: Pyrrolidinone derivatives have been developed to inhibit a wide range of other enzymes, including acetylcholinesterase (AChE) for Alzheimer's disease and N-acylethanolamine acid amidase (NAAA) for inflammation.[4]

Table 1: Representative Pyrrolidinone-Based Enzyme Inhibitors and Their Potency

| Compound | Target Enzyme | Therapeutic Area | Reported Potency (IC₅₀) |

| Captopril | ACE | Hypertension | 23 nM |

| Teneligliptin | DPP-4 | Diabetes | ~1.3 nM |

| Compound 31[4] | NAAA | Anti-inflammatory | 1.5 µM |

| Compound 19a[4] | AChE | Alzheimer's (potential) | 22.34 nM (Ki) |

Drug Discovery Workflow: Developing a Pyrrolidinone-Based Inhibitor

To illustrate the practical application of this scaffold, this section outlines a validated workflow for discovering and optimizing a novel pyrrolidinone-based inhibitor, using acetylcholinesterase (AChE) as a representative target.

Assay Development and High-Throughput Screening (HTS)

The foundation of any discovery program is a robust and scalable assay. For AChE, the Ellman's assay is the gold standard due to its reliability and adaptability to a high-throughput format.

Experimental Protocol: AChE Inhibition HTS using Ellman's Assay

-

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm.

-

Materials:

-

96- or 384-well microplates (clear, flat-bottom)

-

Multi-channel pipette or automated liquid handler

-

Microplate reader with 412 nm filter

-

Reagents: Phosphate buffer (pH 8.0), DTNB solution, ATCI solution, human recombinant AChE, test compound library (dissolved in DMSO), positive control (e.g., Donepezil).

-

-

Procedure:

-

Plate Mapping: Designate wells for blanks (no enzyme), negative controls (enzyme + DMSO, 100% activity), positive controls (enzyme + Donepezil), and test compounds.

-

Compound Plating: Add 1 µL of test compounds, DMSO, or positive control to the appropriate wells.

-

Enzyme Addition: Add 50 µL of AChE solution in buffer to all wells except the blanks. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 50 µL of a substrate-reagent mix (containing DTNB and ATCI) to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in the reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis & Self-Validation:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition: % Inhibition = (1 - (V₀_compound - V₀_blank) / (V₀_neg_control - V₀_blank)) * 100.

-

A trustworthy run is validated by a Z'-factor > 0.5, calculated from the positive and negative controls, ensuring the assay can reliably distinguish hits from non-hits.

-

Lead Optimization and SAR Exploration

Initial hits from the HTS campaign are often potent but may lack drug-like properties. The next phase involves iterative chemical synthesis and biological testing to improve potency, selectivity, and ADME characteristics. This is the Structure-Activity Relationship (SAR) cycle.

Caption: The iterative cycle of lead optimization, from initial hit to preclinical candidate.

Preclinical Assessment: Metabolic Stability

Given the known metabolic liability of the pyrrolidinone ring[2], assessing metabolic stability early is crucial. The liver microsomal stability assay is a standard in vitro method for this purpose.

Experimental Protocol: Liver Microsomal Stability Assay

-

Principle: The test compound is incubated with liver microsomes (which contain high concentrations of CYP450 enzymes) and a cofactor, NADPH. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Test compound, positive control (high clearance, e.g., Verapamil), negative control (low clearance, e.g., Warfarin)

-

LC-MS/MS system.

-

-

Procedure:

-

Incubation: Pre-warm a mixture of HLM and buffer to 37°C. Add the test compound and pre-incubate for 5 minutes.

-

Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural log of the percent remaining parent compound versus time.

-

The slope of this line (k) is the elimination rate constant.

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Results are used to rank compounds; those with a longer half-life are more metabolically stable and are prioritized for further development.

-

Future Directions and Emerging Applications

The exploration of pyrrolidinone derivatives is far from complete. Current research is pushing into new and exciting therapeutic areas:

-

Oncology: Spirooxindole pyrrolidines are being investigated as novel inhibitors of MDM2 and GPX4, targeting key pathways in breast cancer proliferation.[4]

-

Anthelmintics: In the face of growing drug resistance, pyrrolidine oxadiazoles have been identified as promising new candidates against parasitic roundworms like Haemonchus contortus.[4][5]

-

Diabetes and Metabolic Disorders: Polyhydroxylated pyrrolidines, also known as aza-sugars, are being developed as dual inhibitors of α-glucosidase and aldose reductase, offering a multi-pronged approach to managing diabetes and its complications.[3]

Conclusion

The pyrrolidinone core is a testament to the power of heterocyclic chemistry in modern pharmacology. Its journey from natural alkaloids to rationally designed, blockbuster drugs like Captopril and Levetiracetam highlights its enduring value. The scaffold's inherent versatility ensures its continued relevance, providing a robust framework for chemists to tackle a wide range of diseases. As our understanding of biology deepens, the pyrrolidinone ring will undoubtedly serve as the starting point for the next generation of innovative medicines. A thorough understanding of its properties, mechanisms, and potential liabilities, as outlined in this guide, is essential for any scientist working to harness its full therapeutic potential.

References

-

Gecen, H., Genc, B., Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Zefirov, N. S., & Makhova, N. N. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

-

Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

-

Gecen, H., Genc, B., Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of 4-Aminopyrrolidin-2-one: An In-Depth Technical Guide to its Chirality and Biological Function

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the critical role of chirality in the biological function of 4-aminopyrrolidin-2-one, a key scaffold in medicinal chemistry. We will explore the distinct properties of its (R)- and (S)-enantiomers, providing a detailed analysis of their synthesis, separation, and differential biological activities. This document serves as an essential resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological pathways where this versatile molecule may play a role.

Introduction: The Principle of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development.[1] Biological systems, composed of chiral entities such as proteins and nucleic acids, often exhibit a high degree of stereoselectivity when interacting with chiral molecules.[1] This means that the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects. The pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, frequently contains one or more stereocenters, making the study of its chiral derivatives of paramount importance.[2][3] 4-Aminopyrrolidin-2-one, with its chiral center at the C4 position, is a prime example of how stereochemistry can dictate biological function.

The Dichotomy of Function: (R)- and (S)-4-Aminopyrrolidin-2-one

While comprehensive biological data directly comparing the enantiomers of the parent 4-aminopyrrolidin-2-one is limited in publicly accessible literature, extensive research on closely related analogs, particularly 4-aminopyrrolidine-2,4-dicarboxylate (APDC), provides compelling evidence for the profound impact of stereochemistry at the C4 position.

(R)-4-Aminopyrrolidin-2-one: A Potential Neuromodulator

The (R)-configuration at the C4 position of the pyrrolidinone core has been associated with potent and selective activity at certain G-protein coupled receptors. In the case of APDC, the (2R,4R)-isomer is a highly selective agonist for metabotropic glutamate receptors (mGluRs) that are negatively coupled to adenylate cyclase.[1] This isomer demonstrated a significant affinity for mGluRs with an IC50 of 6.49 µM, while the other isomers were largely inactive.[1] Functionally, it was effective in decreasing forskolin-stimulated cAMP formation (EC50 = 14.51 µM) and exhibited anticonvulsant effects in animal models.[1] This suggests that the (R)-enantiomer of 4-aminopyrrolidin-2-one may also interact with specific receptor populations within the central nervous system, potentially modulating neuronal excitability and synaptic transmission. Its structural similarity to γ-aminobutyric acid (GABA) further hints at its potential to interact with GABAergic or related pathways.[4]

(S)-4-Aminopyrrolidin-2-one: Exploring Alternative Biological Space

The biological role of the (S)-enantiomer is less defined, but the principles of stereoselectivity suggest it will have a distinct biological profile from its (R)-counterpart. Often, one enantiomer may serve as a valuable negative control in biological assays to confirm the stereospecificity of an observed effect. However, it is also plausible that the (S)-enantiomer possesses its own unique biological activities, potentially interacting with different targets or exhibiting a different mode of action altogether. For instance, in some classes of pyrrolidine-containing compounds, the (S)-configuration has been linked to different receptor selectivities or functional outcomes. The exploration of the biological activity of enantiomerically pure (S)-4-aminopyrrolidin-2-one is a promising area for future research.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure (R)- and (S)-4-aminopyrrolidin-2-one is crucial for the accurate evaluation of their respective biological functions. Several synthetic strategies can be employed, primarily categorized as asymmetric synthesis from achiral precursors or synthesis from the chiral pool.

Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks

A common and efficient approach to chiral molecules is to start from readily available, inexpensive, and enantiomerically pure natural products.

Glutamic acid, available in both enantiomeric forms, is a versatile starting material. The synthesis of the pyrrolidin-2-one ring can be achieved through the cyclization of glutamic acid to form pyroglutamic acid.[5] Subsequent chemical transformations can then be used to introduce the amino group at the C4 position with the desired stereochemistry.

Conceptual Workflow: Synthesis from Glutamic Acid

Sources

- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

(R)-4-aminopyrrolidin-2-one: A Proactive Safety and Toxicity Assessment for Drug Development

Introduction: The Pyrrolidinone Scaffold and the Rise of (R)-4-aminopyrrolidin-2-one

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its utility stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for diverse pharmacological activities.[1][2][3] (R)-4-aminopyrrolidin-2-one, a chiral derivative of this scaffold, is a promising building block for novel therapeutics. Its stereochemistry and functional groups offer the potential for high-potency and selective interactions with biological targets. However, the introduction of any new chemical entity into the drug development pipeline necessitates a rigorous and proactive evaluation of its safety and toxicity profile.

Currently, publicly available toxicological data for (R)-4-aminopyrrolidin-2-one is limited. A Safety Data Sheet (SDS) for the hydrochloride salt of the racemate, 4-aminopyrrolidin-2-one, indicates that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] This foundational knowledge, while crucial, only scratches the surface of the comprehensive safety assessment required for a drug candidate.

This technical guide, therefore, adopts a proactive and predictive approach. Drawing upon the known toxicological profiles of structurally related pyrrolidinone derivatives, established principles of toxicology, and regulatory guidelines, we present a comprehensive framework for the safety and toxicity evaluation of (R)-4-aminopyrrolidin-2-one. This document is intended to guide researchers, scientists, and drug development professionals in designing a robust, self-validating preclinical safety program for this promising molecule.

Anticipated Toxicological Profile: Lessons from Structurally Related Pyrrolidinones

Given the paucity of specific data on (R)-4-aminopyrrolidin-2-one, a critical first step is to analyze the known toxicities of analogous compounds. This allows us to anticipate potential hazards and design a targeted testing strategy.

N-Methyl-2-Pyrrolidone (NMP): A Case Study in Reproductive and Developmental Toxicity

N-Methyl-2-pyrrolidone (NMP) is a widely used industrial solvent that shares the core pyrrolidinone structure. Extensive toxicological data on NMP reveals significant concerns regarding reproductive and developmental toxicity.[5][6] Animal studies have demonstrated that NMP can cause fetal growth retardation and reduced fertility.[7] The U.S. Environmental Protection Agency (EPA) has identified NMP as a developmental toxicant, citing risks of post-implantation fetal loss and reduced fertility with short- and long-term exposure, respectively.[5][6]

Causality: The reproductive toxicity of NMP is a critical red flag for any pyrrolidinone-based drug candidate. The shared chemical scaffold suggests that (R)-4-aminopyrrolidin-2-one may also have the potential to interfere with reproductive and developmental processes. Therefore, a thorough evaluation of reproductive and developmental toxicity is a non-negotiable component of its preclinical safety assessment.

Levetiracetam and Brivaracetam: Neurological Effects of Pyrrolidinone-Containing Pharmaceuticals

Levetiracetam and its analogue brivaracetam are approved anti-epileptic drugs that feature a pyrrolidinone core. Their safety profiles are well-characterized through extensive clinical use. The most common adverse effects are related to the central nervous system (CNS) and include somnolence, dizziness, headache, and irritability.[1][2][8][9][10][11][12][13] While generally considered to have a favorable safety profile, the CNS effects highlight the potential for pyrrolidinone derivatives to cross the blood-brain barrier and exert neurological effects.

Causality: The lipophilicity and other physicochemical properties of the pyrrolidinone scaffold can facilitate CNS penetration. Therefore, a comprehensive neurotoxicity assessment for (R)-4-aminopyrrolidin-2-one is warranted to characterize its potential effects on the nervous system.

Proposed Preclinical Safety Evaluation Framework

Based on the initial hazard identification and data from related compounds, a tiered and comprehensive safety evaluation program for (R)-4-aminopyrrolidin-2-one is proposed. This framework is designed to be self-validating, with each stage of testing informing the next.

Sources

- 1. Levetiracetam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Safety and efficacy of brivaracetam in children epilepsy: a systematic review and meta-analysis [frontiersin.org]

- 3. fishersci.ca [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. epa.gov [epa.gov]

- 6. toxicfreefuture.org [toxicfreefuture.org]

- 7. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety profile of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Side effects of levetiracetam - NHS [nhs.uk]

- 11. researchgate.net [researchgate.net]

- 12. Narrative Review of Brivaracetam: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tga.gov.au [tga.gov.au]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide to the Discovery of Novel Pyrrolidine-Based Compounds

Authored by: A Senior Application Scientist

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of natural products, approved pharmaceuticals, and bioactive molecules underscores its significance.[2][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, navigating the intricate path from conceptualization to the discovery of novel pyrrolidine-based therapeutic agents. We will delve into the strategic considerations behind synthetic methodologies, the rationale for bio-functional evaluation, and the critical interpretation of structure-activity relationships (SAR).

The Strategic Importance of the Pyrrolidine Moiety

The pyrrolidine scaffold is not merely a passive structural component; its unique stereochemical and physicochemical properties actively contribute to the biological activity of a molecule.[5] The non-aromatic, puckered nature of the ring allows for a three-dimensional exploration of chemical space, a crucial aspect for achieving high-affinity interactions with biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall structure often imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility.[6]

The therapeutic landscape of pyrrolidine-containing drugs is vast and diverse, encompassing treatments for a wide array of diseases. Notable examples include:

-

Antivirals: Such as the Hepatitis C virus (HCV) NS5A inhibitor Daclatasvir.[3]

-

Antihypertensives: Including ACE inhibitors like Captopril and Enalapril.[2]

-

Antibiotics: Like Clindamycin and Anisomycin.[2]

-

Anticancer agents: With compounds showing promising cytotoxic effects.[2][7]

-

Central Nervous System (CNS) agents: Including the nootropic Aniracetam and the antiepileptic Ethosuximide.[2]

This proven track record in drug development provides a strong impetus for the continued exploration of novel pyrrolidine-based compounds.

Strategic Synthesis: Building the Pyrrolidine Core

The construction of the pyrrolidine ring is a pivotal step in the discovery process, with the chosen synthetic route profoundly impacting the accessible chemical diversity and the stereochemical outcome. The selection of a synthetic strategy should be guided by factors such as the desired substitution pattern, the need for stereocontrol, and the scalability of the reaction.

Foundational Synthetic Strategies

A variety of robust methods for pyrrolidine synthesis have been established, each with its own set of advantages and limitations.[1][8]

-

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and convergent method for constructing highly functionalized pyrrolidines.[1][8] This approach allows for the rapid generation of molecular complexity from relatively simple starting materials.

-

Intramolecular Cyclization: The intramolecular cyclization of ω-amino-substituted precursors is a widely employed strategy. This can be achieved through various mechanisms, including reductive amination, Michael additions, and transition metal-catalyzed C-H amination.[1][8]

-

Functionalization of Proline and its Derivatives: The readily available and chiral pool of proline and hydroxyproline serves as an excellent starting point for the synthesis of a diverse range of pyrrolidine derivatives.[3]

Asymmetric Synthesis: The Pursuit of Chirality

Given the stereospecific nature of biological targets, the ability to control the stereochemistry of the pyrrolidine ring is paramount. Asymmetric synthesis of pyrrolidines is a field of intense research, with several effective strategies having emerged.[9][10][11]

-

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butylsulfinamide, can direct the stereochemical outcome of key bond-forming reactions.[9]

-

Organocatalysis: Chiral organocatalysts, often proline-derived themselves, have proven to be highly effective in promoting enantioselective reactions for the synthesis of pyrrolidines.[12]

-

Transition Metal Catalysis: Chiral ligands in combination with transition metals like palladium, rhodium, and copper can catalyze a wide range of enantioselective transformations to afford chiral pyrrolidines.[8]

The choice between these methods will depend on the specific target molecule, the desired level of enantiopurity, and the tolerance of the reaction to various functional groups.

A generalized workflow for the discovery of novel pyrrolidine-based compounds is depicted below:

Figure 2: The iterative cycle of lead optimization guided by SAR studies.

Conclusion and Future Perspectives

The discovery of novel pyrrolidine-based compounds remains a vibrant and highly rewarding area of research. The versatility of the pyrrolidine scaffold, coupled with the continuous development of innovative synthetic methodologies, ensures a steady stream of new chemical entities with therapeutic potential. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational tools to guide the design of next-generation pyrrolidine-based drugs. By integrating the principles of synthetic chemistry, pharmacology, and data-driven drug design, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

-

Poyraz, S., Kaya, M., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249029. Retrieved from [Link]

-

Vitale, C., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(11), 4485. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(39), 8195-8241. Retrieved from [Link]

-

Salve, P. S., & Jadhav, S. A. (2021). Synthesis and pharmacological evaluation of novel pyrrolidine-based benzenesulfonamide derivatives as potential antidiabetic agents. Frontiers in Chemistry, 9, 709585. Retrieved from [Link]

-

Khan, I., et al. (2023). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. Retrieved from [Link]

-

Michalak, M., et al. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 16998. Retrieved from [Link]

-

Zhang, R., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(13), 2359–2364. Retrieved from [Link]

-

Johnston, C. P., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Retrieved from [Link]

-

Dias, D. A., et al. (2020). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 25(11), 2646. Retrieved from [Link]

-

Bissy, A. C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(15), 5801. Retrieved from [Link]

-

Chemspace. (2026). The Role of Pyrrolidine Derivatives in Modern Pharmaceuticals. Retrieved from [Link]

-

Johnston, C. P., et al. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Journal of the American Chemical Society, 142(41), 17493–17502. Retrieved from [Link]

-

Wang, X., et al. (2021). Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. Toxins, 13(4), 259. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolizidine alkaloid. Retrieved from [Link]

-

Kumar, S., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10700. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Preamble: The Pyrrolidinone Scaffold as a Privileged Structure in CNS Drug Discovery

An In-Depth Technical Guide to Investigating the Role of (R)-4-aminopyrrolidin-2-one in Neurotransmission

The pyrrolidinone (or 2-oxopyrrolidine) core is a fascinating and highly validated chemical scaffold in the realm of central nervous system (CNS) drug development. For decades, compounds built around this simple five-membered lactam ring have demonstrated profound effects on neuronal function, from cognitive enhancement to seizure suppression.[1] The journey began with the development of piracetam in the 1960s, a compound that birthed the "nootropic" class of drugs aimed at improving learning and memory.[1]

More recently, the field has been revolutionized by levetiracetam, a pyrrolidinone derivative that has become a mainstay in epilepsy treatment.[2][3] Its unique mechanism of action, distinct from traditional ion channel blockers or GABAergic agents, highlighted that the pyrrolidinone scaffold could be decorated to achieve novel and highly specific interactions with neuronal machinery.

Within this successful family of molecules lies (R)-4-aminopyrrolidin-2-one, a structurally simpler analog whose role in neurotransmission remains largely uncharted territory. Its existence as a synthetic intermediate for more complex CNS-active molecules is documented, yet its intrinsic biological activity is a compelling open question.[4][5] This guide serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is not a summary of established knowledge, but rather a prospective analysis—a series of evidence-based hypotheses and a detailed experimental framework designed to systematically uncover the potential role of (R)-4-aminopyrrolidin-2-one in the intricate world of neurotransmission.

Part 1: The Levetiracetam Analogy - A Primary Mechanistic Hypothesis

Causality of the Hypothesis: The most logical starting point for investigating (R)-4-aminopyrrolidin-2-one is to examine the mechanism of its most successful structural relative, levetiracetam. Levetiracetam exerts its antiseizure effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter-containing vesicle release. By modulating SV2A function, levetiracetam is thought to reduce the widespread, hypersynchronous neuronal firing that characterizes an epileptic seizure.

Given that (R)-4-aminopyrrolidin-2-one shares the core pyrrolidinone ring essential for this class of compounds and has been used as a building block for levetiracetam analogs, the primary hypothesis is that it may also interact with SV2A.[2][3][5] The key questions are: Does it bind? And if so, with what affinity and functional consequence?

Proposed Experimental Workflow: SV2A Target Validation

A tiered approach is necessary to validate this hypothesis efficiently.

Tier 1: In Vitro Binding Affinity

The initial experiment must be a direct competition binding assay to determine if (R)-4-aminopyrrolidin-2-one can displace a known radiolabeled SV2A ligand from its binding site.

-

Protocol:

-

Preparation of Membranes: Isolate synaptic plasma membranes from rodent brain tissue (e.g., cortex or hippocampus), which are rich in SV2A.

-

Radioligand: Utilize a high-affinity SV2A radioligand, such as [³H]-levetiracetam.

-

Competition Assay: Incubate the prepared membranes with a fixed concentration of the [³H]-levetiracetam and a range of concentrations of (R)-4-aminopyrrolidin-2-one (e.g., from 1 nM to 100 µM).

-

Detection: After incubation, separate bound from free radioligand via rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).

-

-

Self-Validation & Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. Unlabeled levetiracetam should be run in parallel as a positive control, yielding a known Ki value. A structurally unrelated compound with no expected SV2A affinity should be used as a negative control, showing no displacement.

Tier 2: Functional Assessment (If Binding is Confirmed)

If the compound shows appreciable binding affinity, the next step is to determine its functional effect on neurotransmission in a system where SV2A's role is well-established.

-

Methodology: Use electrophysiological recordings (e.g., whole-cell patch-clamp) on primary neuronal cultures or brain slices.

-

Record spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs) from a neuron.

-

Establish a stable baseline recording.

-

Perfuse the culture/slice with a known concentration of (R)-4-aminopyrrolidin-2-one.

-

Observe changes in the frequency and amplitude of synaptic events. A levetiracetam-like effect would be expected to reduce the frequency of these events, consistent with a modulation of presynaptic vesicle release.

-

Data Presentation: Hypothetical Binding Affinity

| Compound | Target | Assay Type | Ki (nM) [Hypothetical] |

| Levetiracetam (Control) | SV2A | Competition Binding | 50 - 100 |

| (R)-4-aminopyrrolidin-2-one | SV2A | Competition Binding | To be determined |

| Negative Control | SV2A | Competition Binding | > 100,000 |

Logical Flow Diagram for SV2A Investigation

Caption: Workflow for validating the SV2A hypothesis.

Part 2: The GABA/Glutamate Hypothesis - Interrogating Core Neurotransmitter Systems

Rationale: The structure of (R)-4-aminopyrrolidin-2-one bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. The cyclic structure constrains the GABA backbone, a common strategy in medicinal chemistry to achieve receptor subtype selectivity. Furthermore, many CNS drugs achieve their effects by modulating the delicate balance between GABAergic inhibition and glutamatergic excitation.[6] Therefore, a second, parallel hypothesis is that the compound directly interacts with GABA receptors or indirectly influences glutamate signaling.

Experimental Roadmap: GABA and Glutamate System Analysis

Phase 1: GABA Receptor Interaction

-

Objective: To determine if (R)-4-aminopyrrolidin-2-one acts as an agonist, antagonist, or allosteric modulator of major GABA receptor subtypes (GABA-A and GABA-B).

-

Methodology 1: Receptor Binding:

-

Conduct competition binding assays using membranes expressing GABA-A or GABA-B receptors.

-

For GABA-A, use a classic ligand like [³H]-muscimol (agonist site) or [³H]-flunitrazepam (benzodiazepine site) to test for competitive or allosteric interactions.

-

For GABA-B, use a ligand like [³H]-GABA or a specific antagonist.

-

-